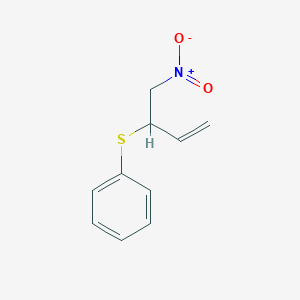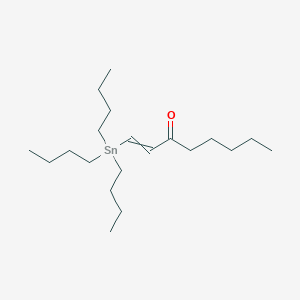![molecular formula C15H25NOS B14338239 Pyridine, 4-[2-(octylsulfinyl)ethyl]- CAS No. 105163-65-3](/img/structure/B14338239.png)
Pyridine, 4-[2-(octylsulfinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-[2-(octylsulfinyl)ethyl]- is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities. This particular compound features an octylsulfinyl group attached to the ethyl side chain, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves cycloaddition reactions, condensation reactions, or the use of catalysts. For Pyridine, 4-[2-(octylsulfinyl)ethyl]-, a common synthetic route might involve the reaction of pyridine with an appropriate sulfoxide and alkylating agent under controlled conditions. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes due to their efficiency and scalability. Magnetically recoverable nano-catalysts have been used in the synthesis of pyridine derivatives, offering advantages such as easy separation from the reaction medium and high surface area for reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4-[2-(octylsulfinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or nickel catalysts, various alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction yields a sulfide.
Applications De Recherche Scientifique
Pyridine, 4-[2-(octylsulfinyl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mécanisme D'action
The mechanism of action of Pyridine, 4-[2-(octylsulfinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound, widely used in pharmaceuticals and agrochemicals.
Dihydropyridine: Known for its antihypertensive properties.
Piperidine: Used in the synthesis of various drugs and natural products.
Uniqueness
Pyridine, 4-[2-(octylsulfinyl)ethyl]- is unique due to the presence of the octylsulfinyl group, which can enhance its lipophilicity and influence its reactivity and biological activity. This makes it distinct from other pyridine derivatives, which may lack such functional groups .
Propriétés
Numéro CAS |
105163-65-3 |
|---|---|
Formule moléculaire |
C15H25NOS |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
4-(2-octylsulfinylethyl)pyridine |
InChI |
InChI=1S/C15H25NOS/c1-2-3-4-5-6-7-13-18(17)14-10-15-8-11-16-12-9-15/h8-9,11-12H,2-7,10,13-14H2,1H3 |
Clé InChI |
OKCJPEXNZFHTSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)CCC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


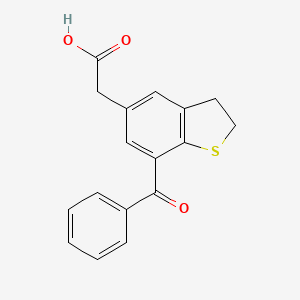
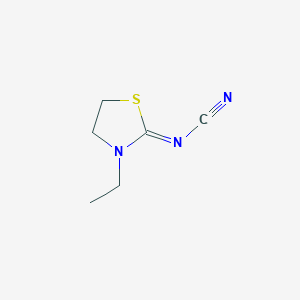
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
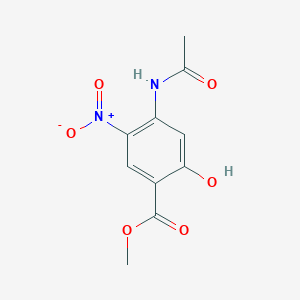
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
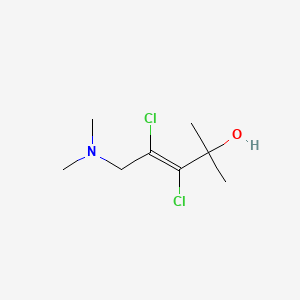

![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)

![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
